(S)-1-(p-Tolyl)butan-1-amine
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Overview
Description
(S)-1-(p-Tolyl)butan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a butyl chain attached to a p-tolyl group and an amine functional group. This compound is of interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the one with a specific spatial configuration that can have different biological and chemical properties compared to its ®-enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(p-Tolyl)butan-1-amine can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (S)-1-(p-Tolyl)butan-1-one, using chiral catalysts or reagents. Another method includes the enantioselective alkylation of a chiral amine precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The choice of catalyst, solvent, and reaction conditions are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(p-Tolyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of butyl derivatives.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
(S)-1-(p-Tolyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(p-Tolyl)butan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, leading to different biological effects compared to its ®-enantiomer. The molecular targets and pathways involved can vary, but the chiral nature of the compound plays a crucial role in its activity.
Comparison with Similar Compounds
(S)-1-(p-Tolyl)butan-1-amine can be compared with other similar compounds such as:
®-1-(p-Tolyl)butan-1-amine: The enantiomer of the compound with different spatial configuration and potentially different biological activity.
1-(p-Tolyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(p-Tolyl)butan-2-amine: A structural isomer with the amine group located at a different position on the butyl chain.
The uniqueness of this compound lies in its specific (S)-configuration, which can impart distinct chemical and biological properties compared to its enantiomer and other structural isomers.
Properties
IUPAC Name |
(1S)-1-(4-methylphenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONSGDUJYXXYMT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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